molecular formula C₉H₁₂ B146486 5-Ethylidene-2-norbornene CAS No. 16219-75-3

5-Ethylidene-2-norbornene

Cat. No. B146486
CAS RN: 16219-75-3
M. Wt: 120.19 g/mol
InChI Key: OJOWICOBYCXEKR-WHZSQGQPSA-N
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Description

5-Ethylidene-2-norbornene (ENB) is a monomer that is commonly used as a third component in the production of ethylene-propylene rubbers. It is known for its ability to enhance the properties of these rubbers, such as their photooxidation resistance and their overall performance in various applications .

Synthesis Analysis

ENB can be synthesized through a one-pot reaction from 1,3-butadiene and cyclopentadiene using a catalyst system composed of Cp2TiCl2 and LiAlH4, with yields up to 35% . Additionally, 5-vinyl-2-norbornene (VNB) can be isomerized to ENB under similar conditions, indicating that VNB formed from the reaction of butadiene with cyclopentadiene can be readily converted to ENB . The synthesis of ENB is a critical step in the production of ethylene-propylene rubbers, and the efficiency of this process has significant industrial implications .

Molecular Structure Analysis

The molecular structure of ENB has been characterized using various spectroscopic techniques. For instance, IR spectroscopy has been used to detect isolated and hydrogen-bonded hydroperoxides in ethylene/propylene/ENB terpolymers . Additionally, the structure of polymers produced from the radiolysis of ENB has been determined by IR spectroscopy, revealing that polymerization retains the norbornene ring intact .

Chemical Reactions Analysis

ENB is highly reactive and sensitive to photooxidation, with specific hydroperoxidation occurring at the carbon atom in the α-position to the ethylidene group . The presence of ENB in terpolymers influences both the photo-oxidation and the crosslinking yields of these materials . Furthermore, the side ethylidene groups of poly(ethylene-co-5-ethylidene-2-norbornene) are susceptible to ozonolysis, converting into polar carbonylic groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of ENB and its copolymers have been extensively studied. Copolymers containing ENB exhibit better optical transparency and higher glass transition temperatures, with a transition from a partly crystalline state to a fully amorphous one as the cyclic comonomer content increases . The copolymerization of ethylene with VNB using zirconocene/MAO catalysts results in functional polyolefins with regioselective insertion, and the resulting copolymers have been characterized using techniques such as IR, NMR, TGA, DSC, and intrinsic viscosity measurements . The reactivity of ENB in copolymerization reactions has been demonstrated to be high, with the ability to incorporate bulky monomers such as norbornene .

Scientific Research Applications

Synthesis and Chemical Transformations

5-Ethylidene-2-norbornene (ENB) has been extensively studied for its role in synthetic rubber. Osokin (2007) reviewed the synthesis of ENB, highlighting its importance as a third monomer in ethylene-propylene rubber. The paper delves into the manufacture of ENB, its isomerization, and the application of various catalysts in its production (Osokin, 2007).

Polymer Chemistry Applications

ENB's application in polymer chemistry is diverse. For instance, Wang et al. (2011) explored the polymerization of ENB using a palladium-based catalyst, focusing on its high activity and the impact of variables like temperature and concentration (Wang et al., 2011). Li et al. (2008) studied the copolymerization of ENB with ethylene, noting the regioselective incorporation of ENB into the copolymer and the potential for functionalization (Li et al., 2008).

Self-Healing Applications

ENB shows promise in self-healing applications. Yang and Lee (2016) evaluated ENB as a healing agent, highlighting its rapid polymerization rate and effective adhesion properties when combined with specific promoters (Yang & Lee, 2016).

Genetic Toxicology Investigations

Although outside the requested focus, it's worth noting that Ballantyne (1998) conducted in vitro genetic toxicology studies with ENB, finding no mutagenic or clastogenic potential, which might be relevant for safety considerations in its applications (Ballantyne, 1998).

Gas-Transport Properties

Bermesheva et al. (2019) synthesized homopolymers based on ENB, studying their gas-transport properties and confirming the impact of the structure of side substituents on the properties of these polymers (Bermesheva et al., 2019).

Safety And Hazards

ENB is flammable . It is moderately toxic by ingestion and mildly toxic by inhalation and skin contact . Human systemic effects by inhalation include conjunctiva, olfactory, and taste changes . It is also a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

ENB is used as a crossing-linking agent in ethylene/propylene/diene monomer (EPDM) rubber production . The rigid bicyclic repeat units of oligomeric ENB should give rise to physical properties that are similar to, and perhaps complementary to, the well-studied parent norbornene (NB) and dicyclopentadiene (DCPD) oligomers . The distinguishing ethylidene fragment contained in every repeat unit of ENB-derived materials could provide new opportunities for future research .

properties

IUPAC Name

5-ethylidenebicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3
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InChI Key

OJOWICOBYCXEKR-UHFFFAOYSA-N
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Canonical SMILES

CC=C1CC2CC1C=C2
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Molecular Formula

C9H12
Record name ETHYLIDENE NORBORNENE
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Related CAS

112983-75-2
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, homopolymer
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DSSTOX Substance ID

DTXSID1025306
Record name 5-Ethylidene-2-norbornene
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Molecular Weight

120.19 g/mol
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Physical Description

Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water., Liquid, Colorless to white liquid with a turpentine-like odor; [NIOSH], WHITE-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to white liquid with a turpentine-like odor.
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Boiling Point

297.7 °F at 760 mmHg (USCG, 1999), 67 °C @ 50 MM HG, 148 °C, 298 °F
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Flash Point

79 °F (NTP, 1992), 38 °C, 38.33 °C, open cup, 38 °C o.c., 79 °F, (oc) 101 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none
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Density

0.896 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8958 @ 20 °C, Relative density (water = 1): 0.9, 0.90
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

11.89 mmHg (USCG, 1999), 4.2 [mmHg], 4.2 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 560, 4 mmHg
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Product Name

Ethylidene-norbornene

Color/Form

COLORLESS LIQUID

CAS RN

16219-75-3
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Record name 5-ETHYLIDENE-2-NORBORNENE
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Record name 5-ETHYLIDENE-2-NORBORNENE (stabilized)
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Record name ETHYLIDENE NORBORNENE
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Record name 2-Norbornene, 5-ethylidene-
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Melting Point

-112 °F (USCG, 1999), FP: -80 °C, -80 °C, -112 °F
Record name ETHYLIDENE NORBORNENE
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Record name 5-ETHYLIDENE-2-NORBORNENE
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Record name 5-ETHYLIDENE-2-NORBORNENE (stabilized)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name ETHYLIDENE NORBORNENE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethylidene norbornene
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

A solution of 2.4 ml (17.8 mmol) 5-ethylidene-2-norbornene and 2 ml 1 M DMAC in 200 ml toluene was prepared in a Fischer-Porter bottle. The stirred reactor was heated to 50° C. and the toluene solution saturated with 2 bar propylene for 20 minutes. The activated catalyst solution (1.33 ml, 0.15 mM, Al/V=100) was then injected followed by 4.4 ml 23 mM solution of ethyl trichloroacetate in toluene. The propylene supply was turned off, the reactor connected to the ethylene line and pressurised with ethylene to 4 bar total pressure. The polymerisation reaction was carried out for 40 min. After the end of the experiment, the reactor was cooled to room temperature, depressurized via opening the vent and the reactor content poured into a beaker containing 400 ml methanol. The polymer was filtered, washed with methanol and dried in vacuo, at 60° C. for 12 h. Polymer yield—1 g. Activity—7500 g mmol−1 h−1.
Name
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2 mL
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reactant
Reaction Step One
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200 mL
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400 mL
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4.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethylidene-2-norbornene
Reactant of Route 2
5-Ethylidene-2-norbornene
Reactant of Route 3
5-Ethylidene-2-norbornene
Reactant of Route 4
5-Ethylidene-2-norbornene
Reactant of Route 5
5-Ethylidene-2-norbornene
Reactant of Route 6
5-Ethylidene-2-norbornene

Citations

For This Compound
1,680
Citations
AH Farquhar, M Brookhart, AJM Miller - Polymer Chemistry, 2020 - pubs.rsc.org
… catalyst systems were developed to convert 5-ethylidene-2-norbornene (ENB) to oligomers … Within this goal, we particularly targeted oligomers derived from 5-ethylidene-2-norbornene …
Number of citations: 16 pubs.rsc.org
EV Bermesheva, AI Wozniak, IL Borisov… - … Science, Series C, 2019 - Springer
… Using the commercial derivative of norbornene—5-ethylidene-2-norbornene—a series of three … by the example of poly(5-ethylidene-2-norbornene) and poly(5-vinyl-2-norbornene). …
Number of citations: 13 link.springer.com
JK Lee, SJ Hong, X Liu, SH Yoon - Macromolecular Research, 2004 - Springer
… In this study, we introduce 5-ethylidene-2-norbornene (ENB) to overcome the above limitations as a candidate for new healing agent. Both DCPD and ENB are commonly used in …
Number of citations: 93 link.springer.com
F Blank, JK Vieth, J Ruiz, V Rodríguez… - Journal of Organometallic …, 2011 - Elsevier
… The precatalysts 4 and 7 can be activated with methylalumoxane (MAO) for the homopolymerization of norbornene (NB) and 5-ethylidene-2-norbornene (ENB) and for the …
Number of citations: 51 www.sciencedirect.com
EE Faingol'd, SL Saratovskikh, AN Panin, ON Babkina… - Polymer, 2021 - Elsevier
… Terpolymerization of ethylene, propylene and 5-ethylidene-2-norbornene … and 5-ethylidene-2-norbornene. The only difference is that the toluene solution of 5-ethylidene-2-norbornene …
Number of citations: 12 www.sciencedirect.com
G Leone, G Zanchin, R Di Girolamo… - …, 2020 - ACS Publications
… EPDMs are prepared through the terpolymerization of ethylene with propylene and 5-ethylidene-2-norbornene (ENB), where ethylene is continuously supplied to the reaction bath, …
Number of citations: 22 pubs.acs.org
F Huangfu, W Li, Z Yang, J You, P Yang - Journal of Polymer Research, 2022 - Springer
This work aims to explore the bulk ring-opening metathesis copolymerization of dicyclopentadiene and 5-ethylidene-2-norbornene by modifying the comonomer feed ratios. Thorough …
Number of citations: 2 link.springer.com
SS Choi, YK Kim - Polymer Testing, 2011 - Elsevier
… Ethylene-propylene-diene terpolymer (EPDM) having 5-ethylidene-2-norbornene (ENB) as a diene unit was pyrolyzed and the pyrolysis products were analyzed using gas …
Number of citations: 28 www.sciencedirect.com
EE Faingol'd, SL Saratovskikh, AN Panin, ON Babkina… - Polymers, 2023 - mdpi.com
… Terpolymerization of Ethylene, Propylene and 5-Ethylidene-2-norbornene … , and 5-ethylidene-2-norbornene. The only difference is that the toluene solution of 5-ethylidene-2-norbornene …
Number of citations: 1 www.mdpi.com
H Li, J Li, Y Zhang, Y Mu - Polymer, 2008 - Elsevier
… 5-Ethylidene-2-norbornene (ENB) is a relatively cheap norbornene derivative with an additional carbon–carbon double bond (ethylidene) that does not interfere in the polymerization …
Number of citations: 46 www.sciencedirect.com

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